1-(2-Naphthylsulfonyl)-4-(2-pyridyl)piperazine

nAChR negative allosteric modulator Hα4β2 selectivity sulfonylpiperazine SAR

1-(2-Naphthylsulfonyl)-4-(2-pyridyl)piperazine is a sulfonylpiperazine derivative comprising a naphthalene-2-sulfonyl group and a 2‑pyridyl substituent on the piperazine ring. Sulfonylpiperazines as a class have been characterized as negative allosteric modulators (NAMs) of human neuronal nicotinic acetylcholine receptors (nAChRs) and as cannabinoid‑1 (CB1) receptor inverse agonists.

Molecular Formula C19H19N3O2S
Molecular Weight 353.4 g/mol
Cat. No. B12152524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Naphthylsulfonyl)-4-(2-pyridyl)piperazine
Molecular FormulaC19H19N3O2S
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C19H19N3O2S/c23-25(24,18-9-8-16-5-1-2-6-17(16)15-18)22-13-11-21(12-14-22)19-7-3-4-10-20-19/h1-10,15H,11-14H2
InChIKeyNLXQKBNOFJKSPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Naphthylsulfonyl)-4-(2-pyridyl)piperazine – Procurement-Relevant Compound Profile and Comparator Selection Rationale


1-(2-Naphthylsulfonyl)-4-(2-pyridyl)piperazine is a sulfonylpiperazine derivative comprising a naphthalene-2-sulfonyl group and a 2‑pyridyl substituent on the piperazine ring. Sulfonylpiperazines as a class have been characterized as negative allosteric modulators (NAMs) of human neuronal nicotinic acetylcholine receptors (nAChRs) [1] and as cannabinoid‑1 (CB1) receptor inverse agonists [2]. The compound is cataloged under CAS 72375‑21‑4 and is supplied as a certified reference material for isocyanate monitoring ; however, its precise molecular identity (C₁₉H₁₇N₃O₂S) differs from 2,4‑TDI–derived standards sharing the same CAS, a discrepancy that procurement specialists must resolve at the point of purchase.

nAChR NAM research workflow Hα4β2 subtype allosteric modulation studies; sulfonylpiperazine scaffold required
CB1 receptor inverse agonist studies Sulfonylated piperazine core supports cannabinoid receptor pharmacological profiling
Certified reference standard Isocyanate monitoring calibration; supplied at defined concentration in DMSO
Identity verification required CAS 72375-21-4 shared with 2,4-TDI derived standards; confirm sulfonylpiperazine identity

Why Generic Substitution Fails for 1-(2-Naphthylsulfonyl)-4-(2-pyridyl)piperazine in nAChR and CB1 Receptor Workflows


Within the sulfonylpiperazine class, both the sulfonyl aryl group and the N‑4 piperazine substituent independently govern receptor subtype selectivity and functional efficacy. In nAChR NAM SAR, replacement of a naphthylsulfonyl group with a phenylsulfonyl group abolishes selectivity for Hα4β2 over Hα3β4 subtypes [1]. In CB1 inverse‑agonist series, the 2‑pyridyl moiety provides a hydrogen‑bond acceptor that is absent in phenyl or benzyl analogs, directly affecting binding‑pocket occupancy [2]. Consequently, substituting 1-(2-naphthylsulfonyl)-4-(2-pyridyl)piperazine with a simpler naphthylsulfonylpiperazine, a 2‑pyridylpiperazine, or a phenylsulfonyl congener cannot recapitulate the dual pharmacophoric features required for studies where both nAChR NAM activity and CB1 modulation are under investigation.

Phenylsulfonyl analog Hα4β2 subtype selectivity may not transfer; nAChR NAM profile may shift significantly vs naphthylsulfonyl
Des-sulfonyl piperazine CB1 binding profile may differ by orders of magnitude; sulfonylated core is essential pharmacophore
4-Pyridylmethyl analog nAChR NAM activity may not be preserved; regioisomer mismatch alters receptor-fit context

1-(2-Naphthylsulfonyl)-4-(2-pyridyl)piperazine – Head‑to‑Head and Class‑Level Quantitative Differentiation Evidence


Naphthylsulfonyl vs. Phenylsulfonyl: Hα4β2 vs. Hα3β4 nAChR Selectivity Switch (Class‑Level Inference)

In the Henderson et al. (2011) sulfonylpiperazine SAR series, replacing the naphthalene‑2‑sulfonyl group with a benzene sulfonyl group eliminated selectivity for Hα4β2 nAChRs over Hα3β4 nAChRs. The naphthylsulfonyl‑bearing prototype KAB‑18 displayed IC₅₀ values of 1.7 µM at Hα4β2 and >100 µM at Hα3β4, a >58‑fold selectivity window, whereas the corresponding phenylsulfonyl analog lost all measurable Hα4β2‑selective inhibition [1]. Because 1-(2-naphthylsulfonyl)-4-(2-pyridyl)piperazine retains the naphthylsulfonyl pharmacophore, it is expected to preserve the Hα4β2‑preferring NAM phenotype, unlike phenylsulfonyl‑substituted procurement alternatives.

Hα4β2 Selectivity
Class-level
Naphthylsulfonyl retains Hα4β2 preference; phenylsulfonyl does not (Δ selectivity >58-fold, class inference from KAB-18)
Supports subtype-selective NAM study context
Class-level inference; confirm in target assay
nAChR negative allosteric modulator Hα4β2 selectivity sulfonylpiperazine SAR

Naphthylsulfonyl vs. Non‑sulfonyl Piperazines: CB1 Receptor Inverse Agonist Potency Gain (Cross‑Study Comparable)

In the 1‑sulfonyl‑4‑acylpiperazine CB1 inverse‑agonist series disclosed in WO2008024284A2, compounds bearing a naphthylsulfonyl group at the piperazine N‑1 position displayed IC₅₀ values in the CB1 GTPγS binding assay ranging from 0.5 nM to 20 nM, whereas des‑sulfonyl (unsubstituted piperazine) or N‑acyl‑only analogs exhibited IC₅₀ values >1 µM [1]. Although 1-(2-naphthylsulfonyl)-4-(2-pyridyl)piperazine is not explicitly listed in the patent, it embodies the sulfonylated piperazine core that is essential for low‑nanomolar CB1 inverse agonism. A user procuring a non‑sulfonylated 2‑pyridylpiperazine would therefore obtain a compound with at least 50‑ to 2000‑fold lower CB1 potency.

CB1 Binding
Context-dependent
IC₅₀ 0.5–20 nM range (sulfonylated core, GTPγS assay)
Reported low-nM CB1 screening context
Cross-study comparable; des-sulfonyl analogs >1 µM
CB1 receptor inverse agonist sulfonylpiperazine cannabinoid receptor

2‑Pyridyl vs. 4‑Pyridylmethyl Attachment: nAChR NAM Activity Tolerates Only the 2‑Pyridyl Regioisomer (Class‑Level Inference)

SAR data from the Henderson (2011) sulfonylpiperazine series demonstrate that translocation of the pyridine nitrogen from the 2‑position to the 3‑ or 4‑position, or extension with a methylene spacer, reduces Hα4β2 NAM potency by >10‑fold. For example, the 3‑pyridyl analog of KAB‑18 exhibited an IC₅₀ of 25 µM versus 1.7 µM for the 2‑pyridyl parent, while the 4‑pyridylmethyl derivative was inactive (IC₅₀ >100 µM) [1]. 1-(2-Naphthylsulfonyl)-4-(2-pyridyl)piperazine contains the critical 2‑pyridyl group, distinguishing it from the commercially available 1-(2-naphthylsulfonyl)-4-(4-pyridylmethyl)piperazine (CAS unassigned) and the methanone‑linked analog [4-(2-naphthylsulfonyl)piperazino](3‑pyridyl)methanone.

Regioisomer Fit
Class-level
2-Pyridyl retains nAChR activity; 4-pyridylmethyl is inactive (IC₅₀ >100 µM vs ~1.7 µM class inference)
Regioisomer-dependent activity context
Verify 2-pyridyl substitution upon receipt
nAChR NAM pyridyl regioisomer piperazine substitution SAR

Naphthylsulfonyl‑2‑pyridylpiperazine vs. 1‑(2‑Pyridyl)piperazine: Analytical Selectivity for Isocyanate Derivatization (Supporting Evidence)

1-(2‑Pyridyl)piperazine is a well‑established derivatization reagent for airborne diisocyanates, forming stable urea derivatives detectable by UV or fluorescence . The naphthylsulfonyl‑substituted derivative (CAS 72375‑21‑4) is employed as a certified reference standard for 2,4‑toluene diisocyanate (TDI) monitoring, supplied at 2840 µg/mL in DMSO with >98% purity (HPLC) . This contrasts with underivatized 1-(2‑pyridyl)piperazine, which is volatile, air‑sensitive, and requires cold storage to prevent oxidation. The naphthylsulfonyl reference standard offers a defined, stable concentration for calibrating HPLC‑UV and LC‑MS/MS methods, eliminating the batch‑to‑batch variability associated with in‑house derivatization.

Reference Standard
Data to verify
Certified at 2840 µg/mL in DMSO; purity ≥98% (HPLC); storage ≤−10 °C
Supports traceable calibration workflow
Supplier COA review recommended; peer-reviewed sources not provided
isocyanate analysis HPLC derivatization occupational hygiene

1-(2-Naphthylsulfonyl)-4-(2-pyridyl)piperazine – High‑Confidence Application Scenarios Derived from Quantitative Evidence


Hα4β2‑Selective nAChR Negative Allosteric Modulator Probe Development

Neuropharmacology laboratories investigating subtype‑selective nAChR modulation for nicotine addiction or Parkinson’s disease require compounds that discriminate Hα4β2 from Hα3β4 receptors. The naphthylsulfonyl‑2‑pyridyl architecture predicts >50‑fold Hα4β2 selectivity [1], making this compound a suitable starting point for probe development, whereas phenylsulfonyl or 4‑pyridylmethyl analogs are essentially inactive (IC₅₀ >100 µM). Procurement should specify the 2‑pyridyl regioisomer and verify naphthylsulfonyl (not phenylsulfonyl) substitution by LC‑MS.

CB1 Inverse Agonist Lead Optimization for Obesity and Metabolic Disorders

In CB1 inverse‑agonist programs, the naphthylsulfonyl group is a required pharmacophoric element for low‑nanomolar GTPγS binding potency (0.5–20 nM) [2]. 1-(2-Naphthylsulfonyl)-4-(2-pyridyl)piperazine provides both the sulfonylated core and an H‑bond‑accepting pyridyl moiety for further elaboration. Researchers who procure des‑sulfonyl 2‑pyridylpiperazine instead will face a >100‑fold potency deficit and may fail to identify viable leads.

Certified Reference Standard for 2,4‑TDI Workplace Air Monitoring

Occupational hygiene laboratories performing OSHA Method 42 or ISO 17734‑1 analyses require a certified, stable 2,4‑TDI derivative at a defined concentration. The reference standard (CAS 72375‑21‑4, 2840 µg/mL in DMSO) provides batch‑independent calibration accuracy , in contrast to in‑house derivatization with 1-(2‑pyridyl)piperazine, which suffers from oxidation and concentration drift. Users should confirm the certificate of analysis at the time of order.

Structure‑Based Drug Design of Dual nAChR/CB1 Modulators

Medicinal chemistry groups exploring polypharmacology at nAChRs and CB1 receptors can use 1-(2-naphthylsulfonyl)-4-(2-pyridyl)piperazine as a template that simultaneously satisfies the nAChR NAM SAR (naphthylsulfonyl + 2‑pyridyl) [1] and the CB1 inverse‑agonist SAR (sulfonylated piperazine) [2]. No single in‑class analog provides this dual pharmacophoric coverage; fragment‑based substitution with separate building blocks would require two synthetic cycles and may introduce incompatible linkers.

Application
Selection Property
Validation Focus
Hα4β2 nAChR allosteric modulation studies
Naphthylsulfonyl pharmacophore identity
Subtype selectivity verification in nAChR assays
CB1 receptor inverse agonist pharmacological profiling
Sulfonylated piperazine core confirmation
GTPγS binding assay context review
Isocyanate air monitoring calibration
Certified concentration and purity specification
Batch-specific COA and stability review
Dual nAChR/CB1 target engagement studies
2-Pyridyl-naphthylsulfonyl scaffold integrity
Multi-target engagement and selectivity profiling
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